N-benzyl-2-(4-methylpiperidin-1-yl)acetamide
Description
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide (CID 972703) is a small organic molecule with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.36 g/mol. Its structure comprises a benzyl group attached to an acetamide moiety, which is further linked to a 4-methylpiperidine ring. Key physicochemical properties include a predicted collision cross-section (CCS) of 160.5 Ų for the [M+H]+ adduct, indicative of moderate molecular volume and polarity . The compound’s SMILES string (CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2) and InChIKey (GLSNJLAAGXXXBT-UHFFFAOYSA-N) confirm its stereochemical configuration and facilitate structural comparisons with analogs .
Properties
IUPAC Name |
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-7-9-17(10-8-13)12-15(18)16-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNJLAAGXXXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194998 | |
| Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42175-96-2 | |
| Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of benzylamine with 4-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
- The reaction mixture is heated to a specific temperature to promote the formation of this compound.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Benzylamine: reacts with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide belongs to a broader class of N-benzyl acetamide derivatives. Its piperidine core distinguishes it from analogs with alternative cyclic amines or heterocycles:
- Tetrahydroisoquinoline Derivatives: Compounds such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide () feature a fused bicyclic tetrahydroisoquinoline scaffold. This structure enhances rigidity and may improve receptor binding affinity but reduces metabolic stability compared to the monocyclic piperidine in the target compound .
- Piperazine Derivatives: N-Benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide () replaces the piperidine with a piperazine ring, introducing an additional nitrogen atom.
- Heterocyclic Derivatives : Compounds like N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide () incorporate a thiazole ring, introducing sulfur and chlorine atoms. These groups enhance electronegativity and may confer distinct biological activities (e.g., antimicrobial) but increase molecular weight (280.77 g/mol) .
Substituent Effects
Substituents on the aromatic or amine moieties significantly influence physicochemical and pharmacological profiles:
- Aromatic Substituents: The benzyl group in the target compound is unsubstituted, whereas analogs such as N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide () feature chlorophenoxy and pyridyl groups. These substituents increase lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility .
- Amine Substituents: In N-(1-benzyl-4-piperidyl)-2-(2-methoxyphenyl)acetamide (), a methoxyphenyl group replaces the 4-methylpiperidine.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H24N2O
- Molecular Weight : 288.39 g/mol
- IUPAC Name : this compound
The compound features a benzyl group, a piperidine ring, and an acetamide moiety, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.
Key Findings :
- Cell Proliferation Inhibition : The compound showed dose-dependent inhibition of cell growth in A375 melanoma cells, with IC50 values indicating effective concentrations around 10 µM .
- Apoptosis Induction : Treatment with this compound resulted in increased apoptosis rates in cancer cells, as evidenced by flow cytometry analyses showing a rise from 5% to over 60% apoptotic cells within 48 hours of treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is crucial for halting cancer cell proliferation .
- Inhibition of Metastatic Pathways : It has been shown to inhibit the PI3K/NF-kB signaling pathway, which plays a vital role in cancer cell migration and invasion .
Table 1: Summary of Biological Activities
Case Studies
In one notable case study involving animal models, this compound demonstrated significant antitumor effects. Tumor xenografts established in nude mice showed reduced tumor growth when treated with the compound at doses ranging from 10 to 20 mg/kg daily . The study highlighted its potential as a therapeutic agent for melanoma.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
